molecular formula C9H12O2 B147034 1,2-Propanediol, 1-phenyl- CAS No. 1855-09-0

1,2-Propanediol, 1-phenyl-

Cat. No. B147034
CAS RN: 1855-09-0
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-UHFFFAOYSA-N
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Description

1,2-Propanediol, 1-phenyl- is a chemical compound that is part of a larger family of organic molecules that contain a propanediol moiety with a phenyl group attached. The presence of the phenyl group can significantly influence the physical, chemical, and electronic properties of the molecule. The compound and its derivatives have been studied for various applications, including their potential use in organic synthesis, material science, and pharmaceuticals .

Synthesis Analysis

The synthesis of 1,2-Propanediol, 1-phenyl- derivatives has been explored through various methods. For instance, the active isomer of 1-phenyl-2-decanoylamino-3-morpholino-1-propanol, an inhibitor of murine glucocerebroside synthetase, was synthesized and separated into its enantiomers, highlighting the importance of stereochemistry in the biological activity of these compounds . Additionally, metabolic engineering has been employed to produce enantiomerically pure R-1,2-propanediol from glucose in Escherichia coli, demonstrating the potential for biotechnological production routes .

Molecular Structure Analysis

The molecular structure of 1,2-Propanediol, 1-phenyl- derivatives has been characterized using various techniques. For example, the crystal structure of 1-phenyl-1,2-dicarba-closo-dodecaborane was determined using electron diffraction and X-ray diffraction, revealing the conformational flexibility of the phenyl ring with respect to the carborane cage . The conformational flexibility of 1-phenyl-1,2-propanedione was also studied in solid xenon, showing a distribution of molecules with different dihedral angles .

Chemical Reactions Analysis

The reactivity of 1,2-Propanediol, 1-phenyl- derivatives has been investigated in various chemical reactions. The enantioselective hydrogenation of 1-phenyl-1,2-propanedione was studied, yielding enantiomerically enriched 1-hydroxy-1-phenylpropanone, which is a key intermediate for further synthetic applications . The ammonolysis of 2,3-epoxy-3-phenyl-1-propanol led to the formation of 1-phenyl-1-amino-2,3-propanediol, demonstrating the compound's reactivity towards nucleophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-Propanediol, 1-phenyl- derivatives have been extensively studied. The BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibited multiple chromisms and solid-state emission that could be modulated by external stimuli, indicating potential applications in materials science . The optically pure (S)-3-phenylthio-1,2-propanediol was synthesized using Baker's yeast, showcasing the compound's potential as a chiral building block for the synthesis of secondary alcohols .

Scientific Research Applications

Enantioselective Hydrogenation

Research by Toukoniitty et al. (2001) explored the enantioselective hydrogenation of 1-phenyl-1,2-propanedione, focusing on the hydrogenation of the carbonyl group attached to the phenyl ring. The main product identified was 1-hydroxy-1-phenylpropanone, with significant enantiomeric excess, indicating potential applications in stereoselective synthesis (Toukoniitty et al., 2001).

Stereoselective Oxidation in Enzyme Catalysis

Blikstad et al. (2013) demonstrated the stereoselective oxidation of aryl-substituted vicinal diols into chiral α-hydroxy aldehydes using propanediol oxidoreductase. This enzyme-catalyzed approach offers a route to produce chiral building blocks for natural products and synthetic drugs, highlighting the versatility of 1,2-Propanediol, 1-phenyl in biocatalysis (Blikstad et al., 2013).

Wine Authentication and Quality Control

Langen et al. (2016) used enantiodifferentiation of 1,2-propanediol in wines as a potential marker for aroma adulteration. This application is crucial in quality control and authentication in the wine industry, showcasing 1,2-Propanediol, 1-phenyl's role in food science and technology (Langen et al., 2016).

Catalysis and Reaction Kinetics

Studies by Yang (2012) on the catalytic reaction kinetics of 1,2-propanediol with phenyl isocyanate provide insights into the reaction mechanisms and thermodynamics in catalytic processes. This research is significant for understanding the reactivity and potential industrial applications of 1,2-Propanediol, 1-phenyl in chemical synthesis (Yang, 2012).

Potential in Drug Laboratory Investigation

Janusz et al. (2003) explored the microbial degradation of illicit drugs and their precursors, including 1,2-propanediol derivatives. This study underscores the importance of understanding the environmental and forensic implications of substances like 1,2-Propanediol, 1-phenyl (Janusz et al., 2003).

properties

IUPAC Name

1-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXSHFWDHNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883760
Record name 1,2-Propanediol, 1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylpropane-1,2-diol

CAS RN

1855-09-0
Record name 1-Phenyl-1,2-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dihydroxy-1-phenylpropane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Propanediol, 1-phenyl-
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Record name 1,2-Propanediol, 1-phenyl-
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Record name 1-phenylpropane-1,2-diol
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Synthesis routes and methods

Procedure details

To 3.5 ml of a water-acetone (1:1) solvent were added 66.6 mg of the osmium oxide carried by the carrier of the present invention obtained in Example 4, 21.5 mg of 1,4-bis(9-o-dihydroquinidil)phthalazine, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate, followed by reacting at 30° C. for 1 hour while stirring. And 59.0 mg of trans-β-methylstyrene dissolved in 1.5 ml of a water-acetone (1:1) solvent were added to the reaction solution and followed by reacting for another 2 hours while stirring. And further, 362.2 mg of potassium ferricyanide and 152.0 mg of potassium carbonate were added to the reaction solution and followed by reacting for another 2 hours while stirring. After the reaction was terminated by adding methanol, the filtrate obtained by filtrating the reaction solution was concentrated to some extent. The obtained product was dissolved in 5 ml of methylene chloride and filtrated using Celite. The filtrate was concentrated and purified using a silica gel thin-layer chromatography, to obtain 70.6 mg of a desired diol, 1-phenyl-1,2-propane diol (yield 85%) (97% ee).
Quantity
59 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
152 mg
Type
reactant
Reaction Step Two
Quantity
362.2 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
19
Citations
V Kabra, A Meel, R Mathur… - Phosphorus, Sulfur, and …, 2007 - Taylor & Francis
Phospholanes are a unique class of cyclic organophosphorus compounds, which have marked applicability in medicinal science, agroscience, and catalytical chemistry. Using …
Number of citations: 6 www.tandfonline.com
MA Weber, PC Ford - Journal of Molecular Catalysis A: Chemical, 2016 - Elsevier
Described are studies of the dehydrogenation of 1,2- and 1,3-diols in homogenous solutions catalyzed by {[2,5-diphenyl-3,4-ditoluyl-(η 5 -C 4 CO)] 2 H}Ru 2 (CO) 4 (μ-H) (otherwise …
Number of citations: 5 www.sciencedirect.com
VS Meena, L Banoth, UC Banerjee - BioMed Research International, 2014 - hindawi.com
The present work reports the Metschnikowia koreensis-catalyzed one-pot deracemization of secondary alcohols/1,2-diols and their derivatives with in vivo cofactor regeneration. …
Number of citations: 5 www.hindawi.com
PJ Oles, S Siggia - Analytical Chemistry, 1974 - ACS Publications
The determination of compounds containing adjacent hydroxyl groups has been accomplished by means of atomic absorption spectrophotometry. Use is made of the oxidation of …
Number of citations: 10 pubs.acs.org
MAZ Coelho - downloads.hindawi.com
Kinetic resolution of 1-phenyl-2-propyn-1-ol, an important chiral synthon, was studied through trans-esterification with acyl acetate to investigate synergism between microwave …
Number of citations: 0 downloads.hindawi.com
ATY Sherif - Asian J Biol Life Sci, 2021 - ajbls.com
The complex biological process that protects the body by triggering immune system for infection, injury or disease is called inflammation. When compared with acute inflammation, …
Number of citations: 7 www.ajbls.com
TS Lee, EH Han - Korean Journal of Food Science and …, 2000 - koreascience.kr
Volatile flavor components in the mash of takjus prepared by using Rhizopus japonicus nuruk were identified by using GC and GC-MS. Twenty-four esters, 19 alcohols, 9 acids, 10 …
Number of citations: 70 koreascience.kr
VB Shukla, PR Kulkarni - World Journal of Microbiology and …, 2001 - Springer
The effect of process parameters on the biotransformation of benzaldehyde to L-phenylacetylcarbinol (L-PAC) using a yeast isolate identified as Torulaspora delbrueckii was studied. …
Number of citations: 10 link.springer.com
A Lempart, E Kudlek, M Dudziak - Environment international, 2020 - Elsevier
The potential leaching of organic micropollutants from swimming accessories was studied in the laboratory experiment. Seventeen different swimming accessories have been placed in …
Number of citations: 12 www.sciencedirect.com
JDC Mogil - 2022 - search.proquest.com
Different strains of H. resinae have been found to use several pathways to transform a number of benzene derivatives. Further study of the transformation of toluene, benzaldehyde, and …
Number of citations: 2 search.proquest.com

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